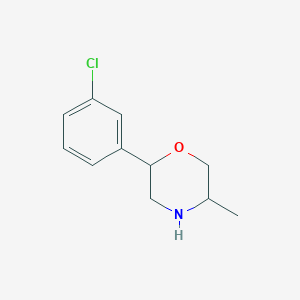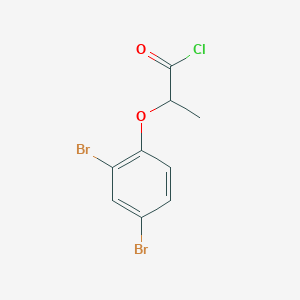
2-(2,4-Dibromophenoxy)propanoyl chloride
説明
“2-(2,4-Dibromophenoxy)propanoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C9H7Br2ClO2 and a molecular weight of 342.41 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dibromophenoxy)propanoyl chloride” is defined by its molecular formula, C9H7Br2ClO2 . For a detailed structural analysis, you may need to refer to its MOL file or use a molecular visualization tool.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-Dibromophenoxy)propanoyl chloride” are defined by its molecular structure. It has a molecular weight of 342.41 . More specific properties like melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用
Protective and Orthogonal Protection Strategy
- 2-(2,4-Dibromophenoxy)propanoyl chloride has been utilized in protecting hydroxyl and amino functionalities of amino alcohols and aminophenols. A study by Ramesh, Bhat, and Chandrasekaran (2005) found that propargyloxycarbonyl chloride can protect these functionalities in one pot using bases like triethylamine or pyridine. This compound demonstrates a unique protecting strategy where an amine and an alcohol group can be protected simultaneously, and selectively deprotected later if needed (Ramesh, Bhat, & Chandrasekaran, 2005).
Antibacterial Activity
- Compounds like 2-(2',4'-Dibromophenoxy)-3,5-dibromophenol, closely related to 2-(2,4-Dibromophenoxy)propanoyl chloride, have shown potent and broad-spectrum antibacterial activity. Sun et al. (2015) and Shridhar et al. (2009) reported these compounds' effectiveness against bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli O157:H7, and Salmonella. Such compounds could serve as potential lead molecules for developing new antibiotics (Sun et al., 2015); (Shridhar et al., 2009).
Reaction and Transformation Studies
- Studies on the transformation of bromophenols like 2,4-dibromophenol (closely related to 2-(2,4-Dibromophenoxy)propanoyl chloride) during processes like chlorination have provided insights into the environmental fate of such compounds. Xiang et al. (2020) explored how these compounds transform in aquatic environments, revealing critical details about their reactivity and potential environmental impact (Xiang et al., 2020).
Novel Photoproduct Formation
- Research by Liu et al. (2011) on the photochemical transformation of 2,4-dibromophenol in aquatic solutions under simulated sunlight demonstrated the formation of novel photoproducts like 2'-hydroxy-2,3',4,5'-tetrabromodipheyl ether. This study contributes to understanding the environmental behavior and potential impacts of such bromophenols (Liu et al., 2011).
Safety And Hazards
特性
IUPAC Name |
2-(2,4-dibromophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2ClO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBAJWNLKWKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277385 | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dibromophenoxy)propanoyl chloride | |
CAS RN |
1160257-22-6 | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dibromophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201277385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)

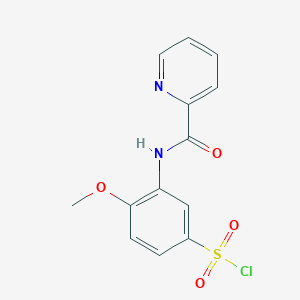
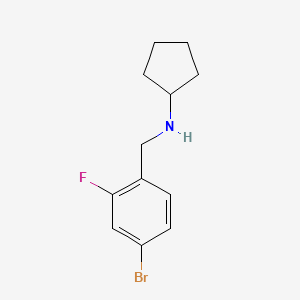
![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)
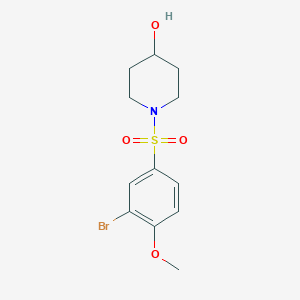
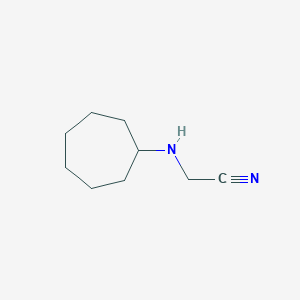
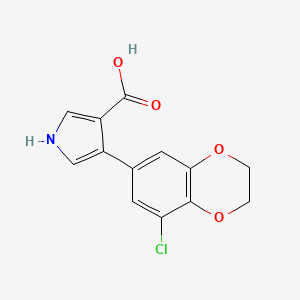
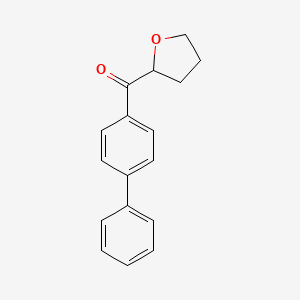
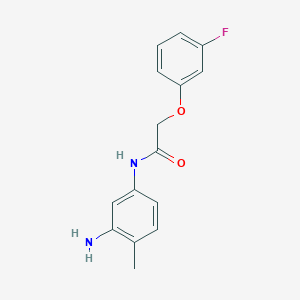
![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)
